Tetrathiomolybdate

Catalog No.
S619062
CAS No.
16330-92-0
M.F
H2MoS4-2
M. Wt
226.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrathiomolybdate

CAS Number

16330-92-0

Product Name

Tetrathiomolybdate

IUPAC Name

bis(sulfanylidene)molybdenum;sulfanide

Molecular Formula

H2MoS4-2

Molecular Weight

226.2 g/mol

InChI

InChI=1S/Mo.2H2S.2S/h;2*1H2;;/p-2

InChI Key

VVRHUOPINLMZBL-UHFFFAOYSA-L

SMILES

[SH-].[SH-].S=[Mo]=S

Synonyms

ammonium tetrathiomolybdate, ATN-224, tetrathiomolybdate, tetrathiomolybdate bis-choline salt, tetrathiomolybdate, dipotassium salt, tetrathiomolybdate, disodium salt, thiomolybdate, TTM cpd

Canonical SMILES

[SH-].[SH-].S=[Mo]=S

Description

The exact mass of the compound Tetrathiomolybdate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Trace Elements - Molybdenum - Supplementary Records. It belongs to the ontological category of molybdenum coordination entity in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Melting Point

300 °C with decomposition

UNII

91U3TGV99T

Related CAS

18198-15-7 (di-hydrochloride salt)

Drug Indication

Investigated for use/treatment in liver disease and pulmonary fibrosis.

Pharmacology

Tetrathiomolybdate demonstrated the ability to reduce toxic free copper levels and substantially improve clinical neurologic outcomes in Wilson’s patients. Studies also showed it is capable of specifically inhibiting chronic fibrotic disease processes in the lung.
Tetrathiomolybdate is an orally bioavailable metal copper (Cu) chelator, with potential antiangiogenic, anti-metastatic and antitumor activities. Upon oral administration, tetrathiomolybdate (TM) targets and binds to copper and food protein in the gastrointestinal (GI) tract, thereby forming stable complexes and preventing copper uptake and reabsorption. Additionally, absorbed free TM targets and binds to copper and serum albumin in the bloodstream. This depletes systemic copper reserves and deprives the tumor microenvironment (TME) from copper. Chelation of copper by TM downregulates the expression of angiogenic factors of which copper is a cofactor, such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), and prevents the production of nuclear factor-kappa B (NF-kB). Copper deprivation also inhibits the activity and levels of copper-dependent angiogenic enzymes, such as vascular endothelial growth factor receptor (VEGFR). This modulates the activity of VEGFR-positive endothelial progenitor cells (EPCs) that are necessary for metastasis. EPC deficiency results in the inhibition of angiogenesis and prevents metastasis. TM also inhibits the activities of other copper-containing metalloenzymes, including superoxide dismutase 1 (SOD1) in endothelial cells, cytochrome C oxidase, vascular adhesion protein-1 (VAP-1), antioxidant 1 copper chaperone (ATOX-1) and matrix metalloproteinase 9 (MMP-9). Inhibition of these enzymes interferes with the activation of several signal transduction pathways required for cellular proliferation and angiogenesis. TM also inhibits the activity and levels of lysyl oxidase-like 2 (LOXL2; lysyl oxidase homolog 2), a copper dependent amine oxidase that is critical for modeling the pre-metastatic niche and promotes metastasis, tumor cell migration and invasiveness. In addition, copper depletion also attenuates the activation of host cells within the tumor microenvironment including cancer-associated fibroblasts (CAFs), modulates tumor associated macrophages (TAMs) and promotes cytotoxic T-lymphocyte (CTL)-mediated anti-tumor immune responses.

MeSH Pharmacological Classification

Chelating Agents

Mechanism of Action

Tetrathiomolybdate has demonstrated the ability to inhibit fibrosis in a number of well established animal models through the sequestration of available copper and inhibition of key fibrotric cytokines, including secreted protein acid rich in cysteine (SPARC), NFkappaB, TGF-beta, FGF-2, IL-1, IL-6, IL-8, and connective tissue growth factor (CTGF).

Other CAS

16330-92-0

Wikipedia

Tetrathiomolybdate
Thiomolybdate

Dates

Modify: 2023-07-17

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